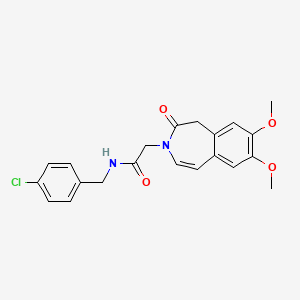![molecular formula C18H22N4O3 B12159307 7,8-dimethoxy-5-methyl-3-(pyrrolidin-1-ylmethyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B12159307.png)
7,8-dimethoxy-5-methyl-3-(pyrrolidin-1-ylmethyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethoxy-5-methyl-3-(pyrrolidin-1-ylmethyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound that belongs to the class of pyridazinoindoles This compound is characterized by its unique structure, which includes a pyridazine ring fused to an indole moiety, with additional functional groups such as methoxy, methyl, and pyrrolidinylmethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-5-methyl-3-(pyrrolidin-1-ylmethyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring.
Pyridazine Ring Construction: The indole derivative is then subjected to cyclization reactions to form the pyridazine ring. This can be achieved through the reaction of the indole with hydrazine derivatives under specific conditions.
Functional Group Introduction: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide. The pyrrolidinylmethyl group can be added through nucleophilic substitution reactions involving pyrrolidine and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the pyridazine ring or the indole moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of reduced indole or pyridazine derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules
Biology
Biologically, derivatives of this compound have shown promise in various bioassays
Medicine
In medicine, compounds with similar structures have been investigated for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making them candidates for pharmaceutical research.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or dyes. Its unique chemical reactivity also makes it useful in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-5-methyl-3-(pyrrolidin-1-ylmethyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid share the indole core but differ in their functional groups and biological activities.
Pyridazine Derivatives: Compounds such as pyridazine-3,6-dione have a similar pyridazine ring but lack the indole moiety.
Uniqueness
The uniqueness of 7,8-dimethoxy-5-methyl-3-(pyrrolidin-1-ylmethyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one lies in its combined indole and pyridazine structure, along with the specific functional groups that confer distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C18H22N4O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
7,8-dimethoxy-5-methyl-3-(pyrrolidin-1-ylmethyl)pyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C18H22N4O3/c1-20-14-9-16(25-3)15(24-2)8-12(14)13-10-19-22(18(23)17(13)20)11-21-6-4-5-7-21/h8-10H,4-7,11H2,1-3H3 |
InChI Key |
FJKQYMSMRSNCPA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCCC4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-hydroxyphenyl)ethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B12159224.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B12159235.png)
![1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12159239.png)

![6-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid](/img/structure/B12159256.png)
methanolate](/img/structure/B12159260.png)
![N-(4-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide](/img/structure/B12159266.png)
![2-(4-benzylpiperidin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12159271.png)
![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B12159281.png)
![2-(5-methoxy-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B12159288.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12159290.png)
![Ethyl 4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate](/img/structure/B12159297.png)
![2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B12159304.png)
